

Part 1: Synthesis and Purification of Trimethoprim

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Compound of Interest

Compound Name: Trimopam

Cat. No.: B1683655

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Trimethoprim is a bacteriostatic antibiotic, primarily used in the treatment of urinary tract infections. Its synthesis is well-established, with several routes available from various starting materials.

Synthesis of Trimethoprim

The most common and industrially significant syntheses of Trimethoprim start from 3,4,5-trimethoxybenzaldehyde. Two prevalent methods are detailed below.

This multi-step synthesis involves an initial Knoevenagel condensation, followed by reduction and a final cyclization reaction.

Step 1: Knoevenagel Condensation

- Reaction: 3,4,5-Trimethoxybenzaldehyde reacts with ethyl cyanoacetate in the presence of a base to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.
- Procedure:
 - In a reaction vessel, combine 3,4,5-Trimethoxybenzaldehyde (196.2 g, 1 mol) and ethyl cyanoacetate (113.12 g, 1 mol).^[1]
 - Add dimethyl sulfoxide (DMSO) (750 ml) and sodium methoxide (60 g).^[1]
 - Heat the reaction mixture to 105 ± 2 °C and maintain reflux for approximately 2.5 hours.^[1]

- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Step 2: Reduction

- Reaction: The intermediate from Step 1 is reduced to ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.
- Procedure:
 - Cool the reaction mixture from Step 1 to 0-5 °C.[1]
 - Slowly add sodium borohydride (56.7 g, 1.5 mol) to the reactor while stirring.[1]
 - Allow the temperature to rise to 20 °C and continue the reaction for 1 hour.[1]

Step 3: Cyclization with Guanidine

- Reaction: The reduced intermediate undergoes cyclization with guanidine to form Trimethoprim.
- Procedure:
 - In a separate reactor, dissolve guanidine hydrochloride (or a free base equivalent) and a strong base like sodium methoxide in a suitable solvent such as ethanol.
 - Add the reduced intermediate from Step 2 to the guanidine solution.
 - Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.
 - Cool the reaction mixture, which may cause the product to precipitate. The crude Trimethoprim can then be isolated by filtration.

This pathway involves the condensation of 3,4,5-trimethoxybenzaldehyde with a propionitrile derivative, such as 3-anilinopropionitrile or 3-ethoxypropionitrile, followed by a cyclization reaction with guanidine.[2]

Step 1: Condensation

- Reaction: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base.
- Procedure:
 - In a reaction flask equipped with a reflux condenser and a water separator, add 3,4,5-trimethoxybenzaldehyde (49 g, 0.25 mol), 3-anilinopropionitrile (42.5 g, 0.29 mol), dimethyl sulfoxide (150 mL), sodium methoxide (15 g), and toluene (100 mL).[\[3\]](#)
 - Heat the mixture to 110 °C and reflux, removing the water generated during the reaction. [\[3\]](#)
 - Once the reaction is complete, distill off the toluene under reduced pressure.[\[3\]](#)
 - Add water (400 mL) to the residue, stir, and cool to 5-10 °C to precipitate the product.[\[3\]](#)
 - Filter and dry the solid to obtain the condensation product.[\[3\]](#)

Step 2: Cyclization

- Reaction: The condensation product is reacted with guanidine to form Trimethoprim.
- Procedure:
 - In a three-necked flask, add the condensation product from Step 1 (32 g), guanidine hydrochloride (19 g), and sodium methoxide (50 g) to ethanol (100 mL).[\[3\]](#)
 - Heat the mixture to reflux for 1 hour.[\[3\]](#)
 - Partially evaporate the solvent, then add water (100 mL).[\[3\]](#)
 - Stir and cool to 5-10 °C to precipitate the Trimethoprim.[\[3\]](#)
 - Filter and dry the product.[\[3\]](#)

Quantitative Data for Trimethoprim Synthesis

Step	Reactants	Product	Yield	Purity (HPLC)	Reference
Condensation (Propionitrile Route)	3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile	Condensation intermediate	97%	Not specified	[3]
Cyclization (Propionitrile Route)	Condensation intermediate, Guanidine HCl, Sodium Methoxide	Trimethoprim	96%	98.7%	[3]
Overall (Knoevenagel Route)	3,4,5-trimethoxybenzaldehyde, Ethyl cyanoacetate, Guanidine	Trimethoprim (crude)	95.8%	Not specified	[1]

Purification of Trimethoprim

Crude Trimethoprim can be purified by several methods, with recrystallization being the most common.

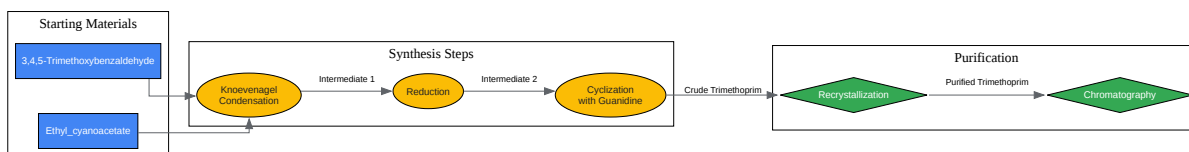
- Procedure:
 - The crude Trimethoprim is dissolved in a suitable solvent system. Common systems include an ethanol-water mixture or a mixture of acetic acid, ethanol, and water.[1]
 - For an ethanol-water recrystallization, a volume ratio of 1:0.8 to 1:1.2 (ethanol:water) can be effective.[1]
 - For the acetic acid system, a volume ratio of 0.5:0.7-1.1:0.7-1 (acetic acid:ethanol:water) can be used.[1]

- The crude product is dissolved in the hot solvent mixture.
- The solution is then cooled slowly to allow for the formation of pure crystals.
- The purified crystals are collected by filtration, washed with a cold solvent, and dried.

For higher purity, especially for the removal of closely related impurities, chromatographic techniques are employed.

- High-Performance Liquid Chromatography (HPLC):
 - A common method for the analysis and purification of Trimethoprim is reversed-phase HPLC.[4][5][6]
 - A C18 column is typically used with a mobile phase consisting of a buffer (e.g., sodium acetate or triethylamine/formic acid) and an organic modifier like acetonitrile or methanol.[4][7][8]
 - Gradient elution can be used to separate a range of impurities.[7]
 - One specific HPLC method utilizes a mobile phase of 0.25% triethylamine/0.1% formic acid (pH 5.8) and acetonitrile with gradient elution to separate and detect significant impurities.[7]

Visualization of Workflows



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Caption: Workflow for Trimethoprim synthesis via Knoevenagel condensation.

Part 2: Synthesis and Purification of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol

The synthesis of the specific dextrorotatory isomer of 2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is not widely documented in readily available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as SKF-83566 (8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol). The following represents a generalized and speculative approach.

Proposed Synthetic Pathway

The synthesis of the benzazepine core typically involves the construction of the seven-membered ring through intramolecular cyclization reactions.

Step 1: Synthesis of a Precursor

A likely starting point would be the synthesis of an N-substituted aminobutanoic acid derivative. This could involve the N-alkylation of a substituted aniline with a suitable 4-halobutanoate ester.^[9]

Step 2: Intramolecular Friedel-Crafts Acylation

The aminobutanoic acid derivative can then undergo an intramolecular Friedel-Crafts acylation to form the benzazepine ring system. This step is often catalyzed by a Lewis acid like aluminum trichloride.^[9]

Step 3: Functional Group Manipulations

Subsequent steps would involve the reduction of the ketone formed during cyclization, and the introduction and modification of substituents on the aromatic ring and the nitrogen atom to yield the target molecule. The stereochemistry would need to be controlled or the final product resolved to obtain the desired d-isomer.

General Purification Methods

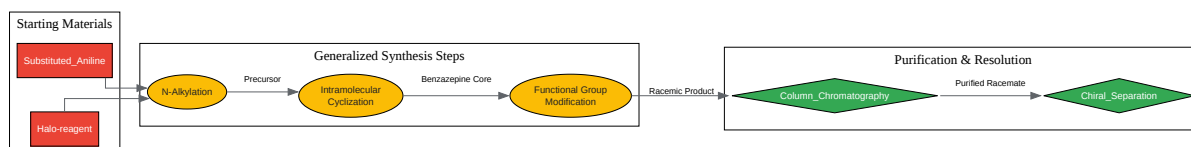
Given the nature of the target compound, standard purification techniques for organic compounds would be applicable.

- **Column Chromatography:** This would be the primary method for purifying intermediates and the final product. Silica gel is a common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) adjusted to achieve optimal separation.
- **Crystallization:** If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.
- **Chiral Chromatography:** To isolate the d-isomer from a racemic mixture, chiral HPLC would be necessary. This involves using a chiral stationary phase that can differentiate between the two enantiomers.

Quantitative Data

Specific quantitative data such as reaction yields and purity levels for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol are not available in the surveyed literature. Yields for the synthesis of related benzazepine derivatives can vary widely depending on the specific route and reaction conditions.

Visualization of a Generalized Workflow



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Caption: Generalized workflow for the synthesis of a benzazepine derivative.

Disclaimer: The information provided for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is based on general synthetic strategies for related compounds and should be considered illustrative. Specific experimental conditions would require development and optimization.

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